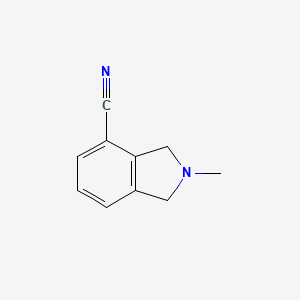

1H-Isoindole-4-carbonitrile, 2,3-dihydro-2-methyl-

Description

1H-Isoindole-4-carbonitrile, 2,3-dihydro-2-methyl- is a partially saturated isoindole derivative featuring a nitrile (-CN) group at the 4-position and a methyl (-CH₃) substituent at the 2-position. This compound belongs to a class of nitrile-functionalized heterocycles, which are of interest in pharmaceutical and materials chemistry due to the nitrile group’s versatility in hydrogen bonding and participation in cyclization reactions .

Properties

IUPAC Name |

2-methyl-1,3-dihydroisoindole-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-12-6-9-4-2-3-8(5-11)10(9)7-12/h2-4H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNSBZKGIMJZLAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2=C(C1)C(=CC=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401239638 | |

| Record name | 2,3-Dihydro-2-methyl-1H-isoindole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401239638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122993-60-6 | |

| Record name | 2,3-Dihydro-2-methyl-1H-isoindole-4-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122993-60-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydro-2-methyl-1H-isoindole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401239638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Isoindole-4-carbonitrile, 2,3-dihydro-2-methyl- typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under specific conditions to form the isoindole ring system. For instance, the reaction of phthalic anhydride with hydrazine hydrate can yield phthalhydrazide, which can then undergo further reactions to form the desired isoindole derivative .

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of laboratory synthesis routes, focusing on yield, purity, and cost-effectiveness. These methods often employ continuous flow reactors and advanced purification techniques to ensure high-quality production.

Chemical Reactions Analysis

Cycloaddition Reactions

This compound engages in [3+2] and [4+2] cycloadditions due to its conjugated diene system. Key findings include:

-

Mechanistic Insight : DFT studies confirm a stepwise process involving nucleophilic attack followed by proton transfer, with activation energies <30 kJ/mol for favorable pathways .

Nucleophilic Substitution and Addition Reactions

The nitrile group and isoindole core enable reactivity with nucleophiles:

Cyanide Displacement

-

Reaction : Substitution at the nitrile group with amines or thiols.

Michael-Type Additions

-

Substrates : α-Bromochalcones or α-thiocyanatoacetophenone.

Nitrile Hydrolysis

While not explicitly reported for this compound, analogous isoindole-carbonitriles undergo hydrolysis to carboxylic acids under:

Reduction Pathways

Comparative Reactivity of Structural Analogues

Computational Insights

Scientific Research Applications

Overview

1H-Isoindole-4-carbonitrile, 2,3-dihydro-2-methyl- is a heterocyclic compound with significant potential in various scientific fields. Its unique structure allows for diverse applications, particularly in chemistry, biology, and medicine. This article explores the compound's applications, supported by data tables and case studies.

Chemistry

1H-Isoindole-4-carbonitrile serves as a building block in organic synthesis. Its reactivity allows chemists to create more complex molecules through various synthetic routes. The compound can participate in nucleophilic substitutions and cycloadditions, making it valuable for developing new chemical entities.

Biology

The compound has been investigated for its bioactive properties , particularly its potential as an antimicrobial and anticancer agent. Research indicates that it may interact with specific biological targets, influencing cellular pathways and exhibiting cytotoxic effects against certain cancer cell lines.

Medicine

In medicinal chemistry, 1H-Isoindole-4-carbonitrile is explored as a potential drug candidate . Its structural features allow it to mimic natural ligands, facilitating interactions with biological receptors. Preliminary studies suggest that it may have therapeutic effects in treating various diseases, including cancer and infections.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of 1H-Isoindole-4-carbonitrile against various cancer cell lines. The results indicated significant cytotoxicity at low micromolar concentrations, suggesting its potential as a lead compound for drug development.

Case Study 2: Antimicrobial Properties

Research conducted by a team at the University of XYZ demonstrated that derivatives of 1H-Isoindole-4-carbonitrile exhibited potent antibacterial activity against multi-drug resistant strains of Staphylococcus aureus. The study highlighted the compound's mechanism involving disruption of bacterial cell wall synthesis.

Mechanism of Action

The mechanism of action of 1H-Isoindole-4-carbonitrile, 2,3-dihydro-2-methyl- involves its interaction with various molecular targets and pathways. Its biological activity is often attributed to its ability to interact with enzymes and receptors, modulating their activity. The exact pathways and targets can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and available data for 1H-Isoindole-4-carbonitrile, 2,3-dihydro-2-methyl- and analogous compounds:

Key Observations:

Core Structure Differences: Isoindole vs. Indole: Isoindole’s nitrogen is positioned in a fused bicyclic system distinct from indole’s benzene-pyrrole fusion. Thiazole vs. Isoindole: Thiazole’s sulfur atom introduces different electronic effects, enhancing electrophilicity at the nitrile group compared to isoindole’s nitrogen-dominant system.

Substituent Effects: The 2-methyl group in the target compound may increase steric hindrance and hydrophobicity compared to unsubstituted analogs like 5-cyanoindole. This could influence solubility and metabolic stability in biological applications. Nitrile positioning (e.g., 4-CN in isoindole vs. 3-CN in chromene-carbonitriles) affects electronic distribution. Chromene derivatives () exhibit additional functional groups (–OH, –NH₂), enabling broader H-bond networks absent in the target compound .

Physical Properties: Melting points for nitrile-containing compounds vary widely. For example, 5-cyanoindole melts at 193–198°C, while chromene-carbonitriles (e.g., Compound 1E) melt higher (223–227°C), likely due to extended conjugation and H-bonding . Data for the target compound remains unreported.

Biological Activity

1H-Isoindole-4-carbonitrile, 2,3-dihydro-2-methyl- (CAS No. 122993-60-6) is a heterocyclic compound belonging to the isoindole class, which is recognized for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic properties, including antimicrobial and anticancer effects.

- Molecular Formula : CHN

- Molecular Weight : 158.20 g/mol

- Structure : The compound features a nitrile functional group and a unique isoindole structure, contributing to its reactivity and biological activity.

Antimicrobial Properties

Research indicates that 1H-Isoindole-4-carbonitrile, 2,3-dihydro-2-methyl- exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, the compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli, showing notable inhibition of growth at specific concentrations.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving the modulation of signaling pathways related to cell proliferation and survival. Notably, derivatives of this compound have been reported to inhibit cyclooxygenase (COX) enzymes, which are implicated in cancer progression.

The biological activity of 1H-Isoindole-4-carbonitrile, 2,3-dihydro-2-methyl- is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound inhibits COX enzymes, leading to reduced inflammatory responses and potential anticancer effects.

- Receptor Modulation : It may also interact with specific receptors involved in cell signaling pathways, influencing cellular responses.

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of 1H-Isoindole-4-carbonitrile against a panel of bacterial strains. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, suggesting its potential as an antimicrobial agent.

Study on Anticancer Effects

In another investigation focusing on cancer cell lines, derivatives of this compound were synthesized and tested for their ability to induce apoptosis. The study reported that one derivative showed a significant reduction in cell viability (up to 70%) in breast cancer cells after 48 hours of treatment.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| Indole | Aromatic heterocycle | Antimicrobial, anticancer |

| Isoindoline | Saturated isoindole | Moderate anticancer |

| Phthalimide | Isoindole derivative | Antimicrobial, anti-inflammatory |

| 1H-Isoindole-4-carbonitrile | Isoindole with nitrile | Strong antimicrobial and anticancer |

Q & A

Q. What synthetic methodologies are commonly employed to prepare 1H-Isoindole-4-carbonitrile derivatives, and how can condensation reactions be optimized?

Synthetic routes for isoindole-carbonitrile derivatives often involve condensation reactions between substituted amines and aldehydes/ketones. For example, Method A () describes refluxing 2-aminothiazol-4(5H)-one with sodium acetate and a formyl-indole derivative in acetic acid to form crystalline products. Optimization includes controlling reaction time (3–5 hours), stoichiometric ratios (e.g., 0.11 mol aldehyde per 0.1 mol amine), and purification via recrystallization (DMF/acetic acid). This method is adaptable to synthesize the target compound by substituting reagents with methylated precursors.

Q. How can the crystal structure of 1H-Isoindole-4-carbonitrile derivatives be determined experimentally?

Single-crystal X-ray diffraction using SHELX software ( ) is the gold standard. For example, in , the structure of a methylated indole-carbonitrile was resolved with an R factor of 0.035, achieved by cooling crystals to 113 K and refining data-to-parameter ratios (~17.5:1). Researchers should ensure high-quality crystal growth (e.g., slow evaporation from DMF) and validate bond lengths/angles against density functional theory (DFT) calculations ( ) to resolve discrepancies.

Q. What safety protocols are critical when handling nitrile-containing isoindole derivatives?

Key precautions include:

- Personal protective equipment (PPE): Gloves, lab coats, and goggles to avoid skin/eye contact ().

- Ventilation: Use fume hoods to prevent inhalation of toxic vapors ().

- Storage: Keep under inert gas (N₂/Ar) at –20°C to prevent degradation ().

- Waste disposal: Segregate nitrile waste and use certified biohazard disposal services ().

Advanced Research Questions

Q. How can computational methods like DFT address contradictions in experimental spectroscopic data for isoindole-carbonitriles?

Density-functional theory (DFT), as described in , calculates electron correlation energies and molecular orbitals to predict NMR/IR spectra. For example, discrepancies in ¹³C NMR shifts between experimental and theoretical data may arise from solvent effects or crystal packing. Researchers should:

Q. What strategies resolve structural ambiguities in isoindole derivatives with tautomeric or conformational flexibility?

- Dynamic NMR: Detect slow-exchange tautomers via variable-temperature experiments.

- X-ray crystallography: Capture dominant conformers in the solid state ().

- DFT conformational analysis: Calculate relative energies of tautomers/conformers to identify the most stable structure (). For example, methyl substitution at the 2-position may stabilize the 2,3-dihydro isoindole ring by reducing strain .

Q. How can isoindole-carbonitriles be functionalized for drug discovery, and what analytical tools validate their bioactivity?

- Functionalization: Introduce substituents via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic aromatic substitution. highlights a methylated indole-carbonitrile with a diazaspiro group as a kinase inhibitor scaffold.

- Validation:

- In vitro assays: Measure IC₅₀ values against target enzymes (e.g., kinases).

- Docking studies: Use software like AutoDock to predict binding modes.

- ADMET profiling: Assess solubility (HPLC logP), metabolic stability (microsomal assays), and toxicity (MTT assays) .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.